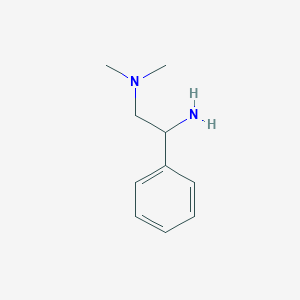

(2-Amino-2-phenylethyl)dimethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N',N'-dimethyl-1-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGAXSHDDOESHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390162 | |

| Record name | (2-Amino-2-phenylethyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31788-88-2 | |

| Record name | N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31788-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-2-phenylethyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-2-phenylethyl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-2-phenylethyl)dimethylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-2-phenylethyl)dimethylamine, also known as N',N'-dimethyl-1-phenylethane-1,2-diamine, is a substituted phenethylamine derivative with potential applications in pharmaceutical and chemical synthesis. This technical guide provides a comprehensive overview of its chemical properties, structure, and potential biological relevance. Due to the limited availability of specific experimental data for this compound, this guide incorporates information from closely related analogs to provide a thorough and practical resource.

Chemical Structure and Identification

This compound is a chiral diamine featuring a phenyl group and two amine functionalities. Its structure consists of a phenylethylamine backbone with two methyl groups on the terminal nitrogen atom.

Structure:

Synonyms: N',N'-dimethyl-1-phenylethane-1,2-diamine CAS Number: 31788-88-2 Molecular Formula: C₁₀H₁₆N₂ Molecular Weight: 164.25 g/mol

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Data is compiled from chemical supplier databases.

| Property | Value | Reference |

| Molecular Weight | 164.25 g/mol | |

| Density | 0.983 g/cm³ | |

| Boiling Point | 238.2 °C at 760 mmHg | |

| Flash Point | 91.2 °C |

Synthesis and Purification

Representative Experimental Protocol: Catalytic Asymmetric Diamination

This protocol is based on established methods for the synthesis of chiral 1,2-diamines from styrenes.[1]

Materials:

-

Styrene

-

Chirally modified aryliodine(I) catalyst (e.g., 20 mol%)

-

3-Chloroperbenzoic acid (m-CPBA) (2.0 equiv)

-

Bismesylimide (2.0 equiv)

-

Solvent: Hexafluoroisopropanol (HFIP)/Acetonitrile (MeCN)

-

Dichloromethane

-

Saturated aqueous solution of sodium thiosulfate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dried Schlenk tube under an inert atmosphere, add the chirally modified aryliodine(I) catalyst and bismesylimide.

-

Add the HFIP/MeCN solvent mixture and stir the solution at room temperature for 10 minutes.

-

Add styrene to the reaction mixture.

-

Cool the reaction mixture to 0 °C and add m-CPBA portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2-diamine.

-

Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Purification

Purification of diamine compounds can be achieved through various chromatographic techniques. HPLC is a common method for the separation and purification of amines.

Representative HPLC Purification Protocol:

A general approach for the purification of diamines involves pre-column derivatization followed by HPLC analysis.

-

Derivatization: The amine sample is mixed with a derivatizing agent (e.g., 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester) in a suitable buffer and heated to ensure complete reaction.

-

HPLC Analysis: The derivatized sample is then injected into an HPLC system equipped with a suitable column (e.g., C18) and a fluorescence detector.[2] The separation is typically achieved using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

Spectroscopic Characterization

Specific spectroscopic data for this compound is not widely published. Therefore, representative data for structurally similar N-substituted phenylethylenediamines are presented here as a reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a related N-substituted phenylethylenediamine would be expected to show signals corresponding to the aromatic protons of the phenyl group, the methine and methylene protons of the ethyl chain, and the protons of the N-methyl groups.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the phenyl ring, the ethylenediamine backbone, and the N-methyl groups. The chemical shifts of these signals can be influenced by the electronic environment of the carbon atoms.[3][4][5]

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of phenethylamine derivatives in mass spectrometry is often characterized by cleavage of the bonds adjacent to the nitrogen atom.[6] Common fragmentation pathways for phenethylamines include the loss of an amino group (NH₃) from the protonated molecule.[7]

Potential Biological Activity and Signaling Pathways (Hypothetical)

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, based on its structural similarity to other substituted phenethylamines, some potential areas of biological relevance can be hypothesized. Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities, including effects on the central nervous system.[8][9]

Potential Areas of Interest:

-

Monoamine Neurotransmitter Systems: Phenethylamine and its derivatives are known to interact with monoamine neurotransmitter systems, including those for dopamine, norepinephrine, and serotonin.[9] They can act as releasing agents or reuptake inhibitors for these neurotransmitters.[9][10]

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine is a potent agonist of TAAR1, a receptor involved in regulating monoamine neurotransmission.[9] It is plausible that this compound could also interact with this receptor.

-

5-HT₂A Receptor: Many phenethylamine derivatives exhibit affinity for serotonin receptors, particularly the 5-HT₂A receptor, which is a key target for psychedelic drugs.[11]

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a phenethylamine derivative acting as a monoamine releasing agent.

Caption: Hypothetical signaling pathway of a monoamine releasing agent.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of a chiral diamine like this compound is depicted below.

Caption: General workflow for synthesis and purification.

Safety Information

This compound is classified as an irritant.

-

Risk Codes: R37/38 (Irritating to respiratory system and skin), R41 (Risk of serious damage to eyes).

-

Safety Codes: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S39 (Wear eye/face protection).

-

Hazard Symbols: Xi (Irritant).

Conclusion

This compound is a chiral diamine with potential for use as a building block in the synthesis of pharmaceuticals and other specialty chemicals. While specific experimental and biological data for this compound are limited, this guide provides a comprehensive overview based on available information and data from structurally related compounds. Further research is needed to fully elucidate its chemical and biological properties and to explore its potential applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]

- 7. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 9. Phenethylamine - Wikipedia [en.wikipedia.org]

- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 11. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N,N-dimethyl-1-phenyl-1,2-ethanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-dimethyl-1-phenyl-1,2-ethanediamine, a valuable diamine ligand and synthetic intermediate. The primary focus of this document is the Eschweiler-Clarke reaction, a robust and widely used method for the N,N-dimethylation of primary amines. This guide details the experimental protocol, presents quantitative data in a structured format, and includes visualizations to elucidate the synthetic workflow.

Synthetic Pathway: Eschweiler-Clarke Reaction

The synthesis of N,N-dimethyl-1-phenyl-1,2-ethanediamine is efficiently achieved through the Eschweiler-Clarke reaction, a reductive amination process.[1][2][3] This one-pot reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1][2] The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced by formic acid to yield the tertiary amine.[4] A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[1]

The overall reaction is as follows:

Caption: Synthetic scheme for N,N-dimethyl-1-phenyl-1,2-ethanediamine.

Experimental Protocol

This section provides a detailed methodology for the synthesis of N,N-dimethyl-1-phenyl-1,2-ethanediamine via the Eschweiler-Clarke reaction.

2.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 1-phenyl-1,2-ethanediamine | C₈H₁₂N₂ | 136.19 |

| Formaldehyde (37% aq. solution) | CH₂O | 30.03 |

| Formic Acid (98-100%) | HCOOH | 46.03 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

| Hydrochloric Acid (HCl) | HCl | 36.46 |

2.2. Reaction Procedure

A general procedure for the Eschweiler-Clarke reaction is as follows:[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1,2-ethanediamine (1.0 eq) in a minimal amount of a suitable solvent, or if the amine is a liquid, it can be used neat.

-

Reagent Addition: To the stirred amine, add formic acid (excess, e.g., 5.0 eq) followed by the slow addition of an aqueous solution of formaldehyde (37%, excess, e.g., 5.0 eq).

-

Heating: Heat the reaction mixture to 80-100 °C for several hours (e.g., 8-18 hours).[3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add a solution of hydrochloric acid (e.g., 1M HCl) to quench any remaining formaldehyde and formic acid.

-

Wash the aqueous layer with an organic solvent such as dichloromethane (DCM) to remove any non-basic impurities.

-

Basify the aqueous layer to a pH greater than 11 with a strong base, such as sodium hydroxide, to deprotonate the amine product.

-

Extract the product into an organic solvent like DCM (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

-

Caption: Experimental workflow for the synthesis and purification.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of N,N-dimethyl-1-phenyl-1,2-ethanediamine.

| Parameter | Value | Reference |

| Reactant Molar Ratios | ||

| 1-phenyl-1,2-ethanediamine | 1.0 eq | [4] |

| Formic Acid | > 2.0 eq | [1] |

| Formaldehyde | > 2.0 eq | [1] |

| Reaction Conditions | ||

| Temperature | 80-100 °C | [3][4] |

| Reaction Time | 8-18 h | [4] |

| Yield | ||

| Expected Yield | >80% | [3] |

| Product Characterization | ||

| Molecular Formula | C₁₀H₁₆N₂ | [5] |

| Molecular Weight | 164.25 g/mol | [5] |

| Boiling Point | 115-116 °C at 5 mmHg | |

| Appearance | Liquid |

Characterization Data

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, the methine proton adjacent to the phenyl group, the methylene protons of the ethylenediamine backbone, and the singlet for the N,N-dimethyl group.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring, the methine carbon, the methylene carbon, and the methyl carbons of the dimethylamino group.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of N,N-dimethyl-1-phenyl-1,2-ethanediamine is expected to exhibit characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | N-H stretch (primary amine if reaction is incomplete) |

| ~3020-3080 | C-H stretch (aromatic) |

| ~2940-2980 | C-H stretch (aliphatic) |

| ~2780-2820 | C-H stretch (N-CH₃) |

| ~1600, 1495, 1450 | C=C stretch (aromatic ring) |

| ~1030-1250 | C-N stretch |

Purification

5.1. Vacuum Distillation

Due to its relatively high boiling point, N,N-dimethyl-1-phenyl-1,2-ethanediamine is best purified by vacuum distillation. This technique allows for distillation at a lower temperature, preventing thermal decomposition of the product. The boiling point is reported to be 115-116 °C at 5 mmHg.

5.2. Recrystallization as a Salt

An alternative high-purity purification method involves converting the amine product to its salt, typically the hydrochloride salt, by treating the free base with hydrochloric acid. The resulting salt can then be purified by recrystallization from a suitable solvent system. The pure amine can be regenerated by treatment with a base.

Caption: Decision tree for the purification of the target compound.

Safety Considerations

-

Formic acid and hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

-

The reaction should be performed in a well-ventilated area.

-

Amines can be irritants and should be handled with care.

References

The CNS Mechanism of Action of (2-Amino-2-phenylethyl)dimethylamine: A Technical Guide Based on Structurally Related Phenethylamines

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and chemical databases yielded no specific pharmacological data regarding the mechanism of action of (2-Amino-2-phenylethyl)dimethylamine (also known as N,N-dimethyl-1-phenyl-1,2-ethanediamine) in the Central Nervous System (CNS). Therefore, this technical guide provides an in-depth overview of the established and emerging CNS mechanisms of action for closely related and structurally similar phenethylamine derivatives. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the potential pharmacological profile of this compound class.

Introduction to Phenethylamines and their CNS Activity

The 2-phenethylamine scaffold is a core structure in a multitude of endogenous neurochemicals, psychoactive substances, and therapeutic agents.[1][2] Its presence in key neurotransmitters like dopamine, norepinephrine, and epinephrine underscores its fundamental role in CNS function.[1][2] The pharmacological activity of phenethylamine derivatives is diverse and can be significantly altered by substitutions on the phenyl ring, the ethylamine side chain, and the terminal amino group. Generally, these compounds act as modulators of monoaminergic neurotransmission through various mechanisms, including interaction with trace amine-associated receptors (TAARs), influence on neurotransmitter release and reuptake, and direct receptor agonism.[3][4]

Primary Molecular Targets and Mechanisms of Action

The CNS effects of phenethylamine derivatives are primarily attributed to their interactions with the following molecular targets:

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

A primary mechanism for many phenethylamines, including N,N-dimethylphenethylamine (a close structural analog), is potent agonism at the Trace Amine-Associated Receptor 1 (TAAR1).[3] TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems.[3] Its activation provides a modulatory influence on dopamine and norepinephrine signaling.[3] This interaction is a key aspect of the neurochemical profile of many substituted phenethylamines.[3]

Neurotransmitter Release and Reuptake Inhibition

Phenethylamines are known to induce the release of key monoamine neurotransmitters. Studies on phenethylamine (PEA) and its derivatives have demonstrated their ability to enhance the stimulation-induced release of norepinephrine, dopamine, and serotonin from brain tissue.[5] This effect is thought to be a primary mechanism for their stimulant properties. At higher concentrations, they can also displace catecholamines from their storage sites.[5]

Furthermore, some phenethylamine derivatives can inhibit the reuptake of neurotransmitters, particularly dopamine, by interacting with the dopamine transporter (DAT).[4] This action increases the synaptic concentration of dopamine and contributes to their overall CNS effects.[4]

Adrenergic Receptor Interaction

While the primary effects are on monoaminergic release and TAAR1 agonism, some phenethylamines exhibit direct, albeit weak, agonist activity at certain adrenergic receptors, which are key components of the norepinephrine signaling pathway.[3]

Influence on Ion Channels

Some studies on phenethylamine and tyramine have shown that they can enhance the slow inward Ca2+ current at low concentrations and inhibit it at higher concentrations.[5] This suggests a modulatory role on voltage-gated calcium channels, which could influence neurotransmitter release.[5]

Quantitative Data on Related Phenethylamines

The following table summarizes quantitative data from studies on phenethylamine (PEA) and related compounds to provide a comparative overview of their potency and effects.

| Compound | Assay | System | Effect | Concentration/Potency | Reference |

| Phenethylamine (PEA) | Neurotransmitter Release | Isolated Rat Brain Stem | Enhanced release of 3H-noradrenaline, 3H-dopamine, and 3H-serotonin | Not specified | [5] |

| Phenethylamine (PEA) | Smooth Muscle Contraction | Perfused Rabbit Central Ear Artery | Enhancement of stimulation-induced contractions | 0.2-0.8 µg/mL | [5] |

| Phenethylamine (PEA) | Smooth Muscle Tone | Perfused Rabbit Central Ear Artery | Increase in smooth muscle tone (noradrenaline displacement) | 4-6 µg/mL | [5] |

| Phenethylamine (PEA) | Ion Channel Activity | Frog Heart Sino-auricular Fibers | Enhancement of Ca2+ influx | 0.05-4 µg/mL | [5] |

| Phenethylamine (PEA) | Ion Channel Activity | Frog Heart Sino-auricular Fibers | Inhibition of Ca2+ influx | 8 µg/mL | [5] |

| Phenethylamine (PE) | Neurotransmitter Release | Rat Striatum Slices | Stimulated release of radiolabelled dopamine and serotonin | 0.8, 8.0 µM | [6] |

Experimental Protocols

Below are generalized methodologies for key experiments cited in the literature for assessing the mechanism of action of phenethylamine derivatives.

In Vitro Neurotransmitter Release Assay

This protocol is a generalized representation of methods used to assess the effects of compounds on neurotransmitter release from brain tissue slices.[5][6]

-

Tissue Preparation: Male Wistar rats are euthanized, and the brain is rapidly removed and placed in ice-cold Krebs solution. The striatum or brain stem is dissected and sliced into 300-400 µm sections using a tissue chopper or vibratome.

-

Preloading with Radiolabeled Neurotransmitter: The brain slices are incubated in Krebs solution containing a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) for a specified period (e.g., 30 minutes) to allow for uptake into nerve terminals.

-

Superfusion: The slices are then transferred to a superfusion chamber and continuously perfused with fresh Krebs solution to wash out excess radiolabel.

-

Stimulation and Compound Application: The slices are stimulated electrically (e.g., with platinum electrodes) or chemically (e.g., with high potassium concentration) to evoke neurotransmitter release. The test compound (a phenethylamine derivative) is added to the superfusion medium at various concentrations before and during the stimulation period.

-

Fraction Collection and Analysis: Superfusate fractions are collected at regular intervals, and the amount of radioactivity in each fraction is determined by liquid scintillation counting.

-

Data Analysis: The amount of neurotransmitter released is expressed as a percentage of the total tissue content of the radiolabel. The effect of the test compound is then calculated by comparing the release in the presence and absence of the compound.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and a typical experimental workflow for investigating the CNS mechanism of action of phenethylamine derivatives.

Caption: Potential signaling pathways of phenethylamine derivatives in a dopaminergic neuron.

Caption: A typical experimental workflow for characterizing the CNS mechanism of action.

References

- 1. N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine - CAS:6342-21-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. N,N-Dimethyl-2-chloro-2-phenylethylamine - Wikipedia [en.wikipedia.org]

- 3. 1,2-Ethanediamine, N1-phenyl- | C8H12N2 | CID 74270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1664-40-0: N-Phenylethylenediamine | CymitQuimica [cymitquimica.com]

- 5. (1R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine | C10H16N2 | CID 7131021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Phenethylamine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenethylamine backbone, a simple aromatic ring attached to an ethylamine side chain, represents one of the most privileged scaffolds in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets has led to the development of a vast and diverse class of therapeutic agents. This technical guide provides a comprehensive review of phenethylamine derivatives, focusing on their structure-activity relationships (SAR), key experimental protocols for their evaluation, and the signaling pathways they modulate.

Therapeutic Landscape of Phenethylamine Derivatives

Phenethylamine and its derivatives exert their effects primarily through modulation of monoamine neurotransmitter systems, including those of dopamine, norepinephrine (noradrenaline), and serotonin. Consequently, their therapeutic applications are concentrated in the treatment of neuropsychiatric and cardiovascular disorders.

Neuropsychiatric Disorders: The ability of phenethylamine derivatives to cross the blood-brain barrier and interact with central nervous system (CNS) receptors makes them invaluable in neurology and psychiatry. They are utilized as stimulants for attention-deficit/hyperactivity disorder (ADHD), antidepressants, and antipsychotics. The prototypical CNS stimulant, amphetamine, is a classic example of a phenethylamine derivative.

Cardiovascular and Pulmonary Conditions: In peripheral tissues, phenethylamine derivatives that target adrenergic receptors are employed to treat conditions such as hypertension, asthma, and heart failure. For instance, β-blockers, a class of drugs widely used to manage cardiovascular diseases, are often based on the phenethylamine structure.[1]

Quantitative Analysis of Structure-Activity Relationships

The pharmacological activity of phenethylamine derivatives is exquisitely sensitive to substitutions on the aromatic ring, the ethylamine side chain, and the terminal amino group. Understanding these structure-activity relationships is crucial for the rational design of new drug candidates with improved potency and selectivity.

Adrenergic Receptor Ligands

Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are targets for catecholamines like norepinephrine and epinephrine. They are subdivided into α and β types, each with further subtypes. Phenethylamine derivatives can act as agonists or antagonists at these receptors.

Table 1: Binding Affinities (Ki) and Potencies (EC50) of Phenethylamine Derivatives at Adrenergic Receptors

| Compound | Receptor Subtype | Ki (nM) | EC50 (nM) | Reference |

| Norepinephrine | α1A | 130 | 6.5 | [2] |

| α2A | 1.6 | 630 | [3] | |

| β1 | 830 | - | ||

| β2 | 230 | - | ||

| Epinephrine | α1A | 42 | 6.1 | [2] |

| α2A | 1.4 | 72 | [3] | |

| β1 | 38 | - | ||

| β2 | 20 | - | ||

| Phenylephrine | α1A | 160 | 11000 | [2] |

| Isoproterenol | β1 | 47 | - | |

| β2 | 28 | - | ||

| p-Synephrine | α1A | 18000 | 2400 | [2] |

| p-Octopamine | α1A | 32000 | 11000 | [2] |

Dopamine Transporter (DAT) Inhibitors

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thus terminating its signaling. Inhibition of DAT leads to increased extracellular dopamine levels and is a key mechanism for many stimulants and antidepressants.

Table 2: Inhibitory Potency (IC50) of Phenethylamine Derivatives at the Dopamine Transporter (DAT)

| Compound | IC50 (nM) | Reference |

| Dopamine | 1,500 | |

| Amphetamine | 41 | |

| Methamphetamine | 24.5 | |

| Methylphenidate | 14.1 | |

| Cocaine | 261 |

Serotonin (5-HT) Receptor Ligands

Serotonin receptors are another major class of GPCRs in the CNS, and they are implicated in a wide range of physiological and psychological processes. Phenethylamine derivatives can exhibit high affinity for various 5-HT receptor subtypes, particularly the 5-HT2A receptor, which is associated with the psychedelic effects of some derivatives.

Table 3: Binding Affinities (Ki) of Phenethylamine Derivatives at the 5-HT2A Receptor

| Compound | Ki (nM) | Reference |

| Serotonin | 1,300 | |

| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | 4.8 | |

| 2C-I (4-Iodo-2,5-dimethoxyphenethylamine) | 5.1 | |

| DOI (2,5-Dimethoxy-4-iodoamphetamine) | 0.8 | |

| Mescaline (3,4,5-Trimethoxyphenethylamine) | 4,000 |

Key Experimental Protocols

The development and characterization of novel phenethylamine derivatives rely on a suite of standardized experimental procedures. Below are detailed methodologies for common assays used to assess their pharmacological properties.

Synthesis of Substituted Phenethylamines via Nitroalkene Reduction

A general and versatile method for the synthesis of phenethylamine derivatives involves the Henry reaction of a substituted benzaldehyde with a nitroalkane, followed by reduction of the resulting nitroalkene.

Protocol:

-

Henry Reaction: To a solution of the substituted benzaldehyde (1.0 eq) and nitroalkane (1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid), add a base catalyst (e.g., ammonium acetate, ethylenediammonium diacetate, or a primary amine like butylamine) (0.1-0.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated β-nitrostyrene derivative by filtration. Wash the solid with a cold solvent and dry.

-

Reduction: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4) (3-4 eq), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)).

-

Slowly add the β-nitrostyrene derivative (1.0 eq) to the reducing agent suspension, controlling the rate of addition to maintain a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at room temperature or with heating until the reduction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with an organic solvent.

-

Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure to yield the crude phenethylamine derivative.

-

Purify the product by distillation, crystallization, or column chromatography as appropriate.

Radioligand Binding Assay for Receptor Affinity Determination

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a cold buffer (e.g., Tris-HCl) using a tissue homogenizer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in the assay buffer to a desired protein concentration.

-

Competition Assay: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.

-

Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Reuptake Inhibition Assay

This assay determines the ability of a compound to inhibit the reuptake of dopamine into synaptosomes or cells expressing the dopamine transporter.

Protocol:

-

Cell Culture: Culture cells stably expressing the human dopamine transporter (hDAT) in an appropriate medium.

-

Assay Procedure: Seed the cells into a 96-well plate and allow them to adhere.

-

Wash the cells with a pre-warmed uptake buffer.

-

Pre-incubate the cells with varying concentrations of the test compound for a short period at 37°C.[4]

-

Initiate the uptake by adding a fixed concentration of [3H]dopamine to each well and incubate for a defined time (e.g., 5-10 minutes) at 37°C.[4]

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.[4]

-

Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials.

-

Add a scintillation cocktail and quantify the amount of [3H]dopamine taken up by the cells using a scintillation counter.[4]

-

Data Analysis: Determine the IC50 value by plotting the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration.

Visualization of Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the action of phenethylamine derivatives and the experimental procedures used to study them can be greatly facilitated by visual representations.

G Protein-Coupled Receptor (GPCR) Signaling Pathway

Phenethylamine derivatives that target adrenergic and serotonin receptors typically initiate their effects through the activation of G protein-coupled receptors. The following diagram illustrates a generalized GPCR signaling cascade.

Caption: Generalized G protein-coupled receptor (GPCR) signaling pathway.

Dopamine Transporter (DAT) Functional Cycle

The following diagram illustrates the key steps in the transport of dopamine by the dopamine transporter and its inhibition by phenethylamine-based drugs.

Caption: Simplified functional cycle of the dopamine transporter (DAT).

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the major steps involved in performing a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

This guide provides a foundational understanding of the medicinal chemistry of phenethylamine derivatives. The versatility of this scaffold, coupled with a deep understanding of its structure-activity relationships and the application of robust experimental protocols, will continue to drive the discovery of novel therapeutics for a wide range of human diseases.

References

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine transporter - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Stereochemistry of (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine is a chiral diamine of significant interest in synthetic chemistry and drug development. Its stereospecific structure makes it a valuable building block and ligand in asymmetric synthesis. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its structural properties, and general approaches to its synthesis and stereochemical analysis.

Physicochemical Properties

The fundamental properties of N',N'-dimethyl-1-phenylethane-1,2-diamine are summarized below. It is crucial to note the absence of a reported specific rotation for the (1S)-enantiomer in publicly accessible literature, a key parameter for its stereochemical characterization.

| Property | Value |

| IUPAC Name | (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine |

| CAS Number | 702699-84-1 |

| Molecular Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol |

| Appearance | Light yellow to yellow solid-liquid mixture |

| Boiling Point | 238.2 °C at 760 mmHg |

| Density | 0.983 g/cm³ |

| Specific Rotation ([α]D) | Data not available |

Stereochemistry

The stereochemistry of (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine is defined by the chiral center at the first carbon atom (C1) of the ethane backbone, which is bonded to the phenyl group. The "(1S)" designation indicates the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. The presence of this single, well-defined stereocenter is the basis for its application in asymmetric synthesis, where it can be used to induce chirality in new molecules.

General Synthetic Approach

The stereoselective synthesis of chiral diamines like (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine is a critical process for obtaining enantiomerically pure material. While a specific protocol for this compound is not available, a general and common strategy involves the reductive amination of a chiral precursor.

The following flowchart illustrates a generalized synthetic workflow for producing a chiral diamine, which could be adapted for the synthesis of the target molecule.

Caption: A generalized workflow for the synthesis of a chiral diamine.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and chiral analysis of (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine are not available in the reviewed literature. However, for researchers and drug development professionals, the following sections outline the general methodologies that would be employed.

General Protocol for Stereoselective Synthesis

A plausible synthetic route would start from an enantiomerically pure precursor, such as (S)-phenylglycinol.

-

Protection: The primary amine of (S)-phenylglycinol would be protected with a suitable protecting group (e.g., Boc or Cbz) to prevent its reaction in subsequent steps.

-

Oxidation: The primary alcohol would then be oxidized to an aldehyde using a mild oxidizing agent (e.g., PCC or Swern oxidation).

-

Reductive Amination: The resulting chiral aldehyde would undergo reductive amination with dimethylamine. This is a key step where the second amine group is introduced. A variety of reducing agents can be used, such as sodium triacetoxyborohydride or sodium cyanoborohydride.

-

Deprotection: Finally, the protecting group on the first amine would be removed under appropriate conditions (e.g., acid treatment for Boc or hydrogenolysis for Cbz) to yield the desired (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine.

General Protocol for Stereochemical Analysis by Chiral HPLC

To determine the enantiomeric excess (e.e.) of the synthesized diamine, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

-

Column Selection: A chiral stationary phase (CSP) is essential. For diamines, polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are often effective.

-

Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) is often added to improve peak shape.

-

Detection: UV detection is commonly used, typically at a wavelength where the phenyl group absorbs (around 254 nm).

-

Analysis: The racemic mixture of the diamine would first be injected to determine the retention times of both the (1S) and (1R) enantiomers. Subsequently, the synthesized sample is injected, and the peak areas of the two enantiomers are integrated to calculate the enantiomeric excess.

The logical relationship for developing a chiral HPLC method is depicted in the following diagram.

Caption: Logical workflow for chiral HPLC method development.

Applications in Drug Development

Chiral diamines are crucial in drug development for several reasons:

-

Asymmetric Catalysis: They serve as chiral ligands for metal catalysts in a wide range of asymmetric reactions, enabling the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

-

Chiral Auxiliaries: They can be used as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct a stereoselective reaction, and then subsequently removed.

-

Building Blocks: Enantiopure diamines can be integral parts of the final API structure, where their specific stereochemistry is essential for biological activity.

Conclusion

(1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine is a molecule with significant potential in stereoselective synthesis and pharmaceutical research. While specific quantitative data on its stereochemical properties and detailed experimental protocols are not widely reported, this guide provides a framework for understanding its stereochemistry and outlines the general methodologies for its synthesis and analysis. Further research to fully characterize this compound and develop robust, scalable synthetic routes would be highly beneficial to the scientific community.

Physical and chemical properties of (2-Amino-1-phenylethyl)dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

The fundamental chemical and physical properties of (2-Amino-1-phenylethyl)dimethylamine are summarized below. It is noteworthy that experimental data for several key properties, such as melting point and solubility, are not consistently reported in publicly accessible databases. The data presented is a consolidation of available information.

Table 1: Physical and Chemical Properties of (2-Amino-1-phenylethyl)dimethylamine

| Property | Value | Source(s) |

| IUPAC Name | N,N-dimethyl-1-phenylethane-1,2-diamine | [1] |

| CAS Number | 6342-21-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₆N₂ | [1][2][3] |

| Molecular Weight | 164.25 g/mol | [1][2][3] |

| Appearance | Light yellow liquid | [2][3] |

| Boiling Point | 238.2 °C at 760 mmHg (for CAS 31788-88-2, a potential isomer) | |

| Melting Point | Data not available | |

| Density | 0.983 g/cm³ (for CAS 31788-88-2, a potential isomer) | |

| pKa (predicted) | 8.86 ± 0.10 | |

| Solubility | Data not available | |

| Storage Conditions | 0-8°C | [2][3] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of (2-Amino-1-phenylethyl)dimethylamine are not currently available in the searched scientific literature. However, based on general organic chemistry principles for similar diamine compounds, a hypothetical workflow is presented.

General Synthetic Approach

The synthesis of vicinal diamines can often be achieved through methods such as the ring-opening of aziridines or the reduction of α-amino ketoximes. A potential synthetic route is outlined in the workflow diagram below.

Purification

Purification of the crude product would likely involve standard laboratory techniques.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR for structural elucidation. |

| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify characteristic functional groups (e.g., N-H, C-N, aromatic C-H). |

| High-Performance Liquid Chromatography (HPLC) | To determine purity. |

Biological Activity and Signaling Pathways

Extensive searches of scientific databases did not yield any specific information on the biological activity, pharmacological effects, or signaling pathways associated with (2-Amino-1-phenylethyl)dimethylamine. The biological effects of substituted phenylethylamines are highly dependent on the nature and position of substituents on the phenyl ring and the ethylamine backbone. Therefore, it is not possible to extrapolate the biological activity of this specific compound from the broader class of phenylethylamines without experimental data.

For drug development professionals, this represents an unexplored area of chemical space. Should this molecule be considered for further investigation, a logical workflow for initial biological screening is proposed below.

Safety Information

According to available safety data sheets, (2-Amino-1-phenylethyl)dimethylamine is classified as a corrosive substance that causes severe skin burns and eye damage.[4] It is also indicated to be air-sensitive.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

(2-Amino-1-phenylethyl)dimethylamine is a chemical entity for which basic identifying information is available. However, a thorough review of the scientific literature reveals a significant gap in the knowledge regarding its experimental physical properties, detailed synthetic and analytical protocols, and, most notably, its biological activity. This guide serves to consolidate the known data and to highlight the areas where further research is required to fully characterize this compound and explore its potential applications.

References

The Biological Activity of N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine: An Analysis of a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine is a chiral organic compound recognized primarily for its role as a versatile intermediate in the synthesis of various biologically active molecules. Extensive review of the scientific literature and chemical databases indicates that while this compound is a crucial building block in the development of pharmaceuticals, particularly those targeting the central nervous system (CNS), there is a notable absence of publicly available data on its own intrinsic biological activity. This technical guide summarizes the current understanding of N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine, focusing on its application in medicinal chemistry and addressing the conspicuous lack of direct pharmacological data.

Introduction

N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine, a derivative of phenethylamine, possesses a stereocenter that makes it a valuable chiral precursor in asymmetric synthesis. Its structural similarity to endogenous neurotransmitters and other psychoactive compounds has led to its frequent use in the synthesis of novel therapeutic agents, especially in the realm of neurology and psychiatry. Commercial suppliers consistently market this compound as a drug intermediate for research and development purposes.[1][2]

Role in Synthesis of Bioactive Compounds

The principal application of N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine is as a starting material or key intermediate in the synthesis of more complex molecules. Its utility is highlighted in the development of:

-

Central Nervous System (CNS) Drugs: The phenethylamine scaffold is a common feature in many CNS-active compounds. This intermediate is particularly useful for creating substances intended to treat neurological disorders.

-

Antidepressants and Psychoactive Compounds: Its structure lends itself to the synthesis of molecules that can modulate neurotransmitter systems, such as those involving serotonin and dopamine.

While the specific synthetic routes and the resulting final active compounds are often proprietary and detailed in patents rather than peer-reviewed biological studies, the consistent classification of this molecule as a "drug intermediate" underscores its importance in the pharmaceutical industry.

Analysis of Available Biological Data

A thorough search of scientific databases, including medicinal chemistry journals, pharmacological screening libraries, and patent literature, did not yield any specific quantitative data regarding the biological activity of N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine itself. There is no publicly available information on parameters such as:

-

Receptor Binding Affinities (Ki)

-

Enzyme Inhibition Constants (IC50)

-

Functional Assay Potencies (EC50)

-

In vivo pharmacological effects

This lack of data strongly suggests that the compound is likely considered to be biologically inert or to have undesirable properties on its own, and its value lies solely in its utility as a synthetic precursor. It is common in drug discovery for such intermediates to not be fully characterized for their own biological effects, as the focus is on the final, more complex and potent, active pharmaceutical ingredient.

Structure-Activity Relationship (SAR) Considerations

The structure of N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine can be seen as a basic scaffold from which medicinal chemists can build more complex molecules with desired pharmacological properties. The primary amine and the tertiary dimethylamine groups offer reactive sites for further chemical modifications, allowing for the exploration of structure-activity relationships in the resulting derivatives. The phenyl group can also be substituted to modulate properties like lipophilicity and receptor interaction.

Logical Workflow for Utilizing N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine in Drug Discovery

The typical workflow for using this intermediate in a drug discovery program would involve a series of synthetic and analytical steps.

References

In-Depth Technical Guide: Potential Therapeutic Applications of Dimethylaminophenylethylamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylaminophenylethylamine (DMAPEA) and its derivatives represent a compelling class of compounds with a broad spectrum of potential therapeutic applications. Structurally related to endogenous trace amines, these compounds exhibit significant activity at various G-protein coupled receptors, primarily trace amine-associated receptor 1 (TAAR1) and adrenergic receptors. This guide provides a comprehensive overview of the current understanding of DMAPEA compounds, including their synthesis, pharmacological activity, and potential therapeutic uses in disorders of the central nervous system (CNS), inflammation, and oncology. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction

The phenylethylamine scaffold is a fundamental pharmacophore present in numerous endogenous neurotransmitters and clinically significant drugs. Substitution on the phenyl ring and the ethylamine side chain can dramatically alter the pharmacological profile of these molecules. The addition of a dimethylamino group to the phenylethylamine core gives rise to the dimethylaminophenylethylamine class of compounds, which have garnered increasing interest for their diverse biological activities.

Initially identified in some dietary supplements and used as flavoring agents, the therapeutic potential of DMAPEA derivatives is now being explored more systematically.[1] Their structural similarity to stimulants like methamphetamine has led to investigations of their CNS effects, while their interactions with key receptors involved in neurotransmission and cellular signaling suggest broader therapeutic possibilities.[2] This technical guide aims to consolidate the current knowledge on DMAPEA compounds, providing a resource for researchers and drug developers to explore their therapeutic potential.

Core Pharmacological Activity

The primary mechanism of action for many dimethylaminophenylethylamine compounds involves their interaction with trace amine-associated receptor 1 (TAAR1) and various subtypes of adrenergic receptors.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems in the brain, influencing the release and reuptake of key neurotransmitters like dopamine, serotonin, and norepinephrine.[3] Several DMAPEA derivatives have been identified as agonists at the TAAR1 receptor.[2][3] Activation of TAAR1 by these compounds can lead to a range of downstream effects, making it a promising target for the treatment of various neuropsychiatric disorders.

Adrenergic Receptor Activity

Dimethylaminophenylethylamine compounds also exhibit activity at adrenergic receptors, which are crucial in regulating a wide array of physiological processes, including cardiovascular function, smooth muscle contraction, and metabolism.[4][5] The specific subtype selectivity (α1, α2, β1, β2, β3) and the nature of the interaction (agonist or antagonist) can vary significantly between different DMAPEA derivatives, leading to diverse pharmacological effects.

Potential Therapeutic Applications

The unique pharmacological profile of dimethylaminophenylethylamine compounds suggests their potential utility in a variety of therapeutic areas.

Central Nervous System Disorders

The modulation of dopaminergic and serotonergic systems through TAAR1 agonism makes DMAPEA derivatives promising candidates for the treatment of CNS disorders. Preclinical studies with TAAR1 agonists have shown potential antipsychotic, anxiolytic, and antidepressant-like effects.[6] Specifically, TAAR1 activation can attenuate dopamine-dependent hyperlocomotion, a behavioral proxy for psychosis.[2][7] The development of selective TAAR1 agonists could offer novel therapeutic strategies for conditions like schizophrenia, with potentially fewer side effects than current antipsychotics that primarily target dopamine D2 receptors.[8][9]

Inflammatory Disorders

Emerging evidence suggests that certain DMAPEA derivatives possess anti-inflammatory properties. For instance, the compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has demonstrated significant analgesic and anti-inflammatory effects in preclinical models of thermal and chemical pain, as well as acute inflammatory arthritis.[10] The anti-inflammatory actions of these compounds may be mediated through the modulation of inflammatory pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK).[11][12]

Oncology

The potential of dimethylaminophenylethylamine derivatives in cancer therapy is an area of growing interest. Certain synthetic analogs have shown potent antitumor activity. For example, dimethylaminomethyl-substituted curcumin derivatives have demonstrated effective inhibition of various tumor cell lines, including HepG2, SGC-7901, A549, and HCT-116.[13] Furthermore, some auristatin derivatives, which are potent microtubule inhibitors used in antibody-drug conjugates, incorporate a phenylethylamine moiety, highlighting the potential for this scaffold in developing novel anticancer agents.[14]

Antimicrobial Applications

Derivatives of diphenylamine, a structurally related class of compounds, have shown significant antimicrobial and antifungal activity.[15][16] While direct evidence for the antimicrobial effects of a wide range of dimethylaminophenylethylamine compounds is still emerging, the presence of the amino group and the aromatic ring suggests that these molecules could be explored for the development of new antimicrobial agents. Thiophene derivatives incorporating a dimethylaminoacryloyl group have also exhibited promising antimicrobial activity.[17]

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological activity of select dimethylaminophenylethylamine and related compounds.

Table 1: TAAR1 Receptor Activity

| Compound | Receptor | Assay Type | Species | Value | Unit | Reference |

| RO5166017 | mTAAR1 | cAMP Accumulation | Mouse | 1.62 ± 0.23 | nM (EC50) | [18] |

| AP163 | TAAR1 | Agonist Activity | - | 0.033 - 0.112 | µM (EC50) | [2] |

| β-phenylethylamine | TAAR1 | cAMP BRET Assay | Human | 5.8 ± 0.58 x 10–7 | M (EC50) | [19] |

Table 2: Adrenergic Receptor Activity

| Compound | Receptor Subtype | Assay Type | Species | Value | Unit | Reference |

| Mephentermine | Alpha-1a | Radioligand Binding | Rat | 650 | nM (Ki) | [3] |

Experimental Protocols

TAAR1 Activation Assay (cAMP Accumulation)

This protocol outlines a cell-based assay to quantify the activation of TAAR1 by measuring the downstream accumulation of cyclic adenosine monophosphate (cAMP).

Materials:

-

HEK293 cells stably expressing the TAAR1 of interest.

-

Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

-

Assay buffer (e.g., PBS or HBSS).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

Test compound (dimethylaminophenylethylamine derivative).

-

Positive control (e.g., a known TAAR1 agonist).

-

cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).

-

384-well white microplates.

-

HTRF-compatible microplate reader.

Procedure:

-

Cell Culture and Plating: Culture HEK293-TAAR1 cells to 80-90% confluency. Harvest and resuspend the cells in assay buffer to a density of 1 x 10^6 cells/mL. Dispense 10 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).[1]

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final concentration range should be sufficient to generate a full dose-response curve (e.g., picomolar to micromolar).[1]

-

Cell Stimulation: Add 10 µL of the diluted test compound to the respective wells. For the negative control, add 10 µL of assay buffer. Incubate the plate at room temperature for 30 minutes.[1]

-

cAMP Detection: Prepare the cAMP detection reagents (e.g., HTRF cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions. Add 10 µL of the cAMP-d2 working solution to each well, followed by 10 µL of the anti-cAMP-cryptate working solution. Incubate for 60 minutes at room temperature, protected from light.[1]

-

Data Acquisition and Analysis: Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm for HTRF). Calculate the assay ratio and plot it against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.[1]

Adrenergic Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a dimethylaminophenylethylamine compound for a specific adrenergic receptor subtype.

Materials:

-

Cell membranes prepared from tissue or cultured cells expressing the target adrenergic receptor.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1).

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist).

-

Test compound (dimethylaminophenylethylamine derivative).

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

-

96-well microplate.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in assay buffer and determine the protein concentration.[3]

-

Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

-

Competition: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.[3]

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[3]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[3]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[3]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[20]

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by dimethylaminophenylethylamine compounds at TAAR1 and α1-adrenergic receptors.

Caption: TAAR1 signaling pathway initiated by a DMAPEA compound.

Caption: α1-Adrenergic receptor signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel dimethylaminophenylethylamine derivatives.

Caption: Workflow for DMAPEA drug discovery and development.

Conclusion and Future Directions

Dimethylaminophenylethylamine compounds represent a versatile chemical scaffold with significant therapeutic potential across a range of diseases. Their ability to modulate key signaling pathways, particularly through TAAR1 and adrenergic receptors, opens up new avenues for drug discovery in CNS disorders, inflammation, and oncology. The data and protocols presented in this guide provide a foundation for researchers to further explore the structure-activity relationships, mechanisms of action, and in vivo efficacy of novel DMAPEA derivatives.

Future research should focus on:

-

Synthesizing and screening a wider range of DMAPEA analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Elucidating the detailed downstream signaling cascades activated by different DMAPEA derivatives at their respective receptors.

-

Conducting comprehensive in vivo studies in relevant animal models to validate the therapeutic potential of lead compounds for specific disease indications.

-

Investigating the potential for polypharmacology , where a single DMAPEA derivative might offer therapeutic benefits by modulating multiple targets simultaneously.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this promising class of compounds and translate these findings into novel and effective treatments for patients.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment [frontiersin.org]

- 9. Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design and synthesis of dimethylaminomethyl-substituted curcumin derivatives/analogues: potent antitumor and antioxidant activity, improved stability and aqueous solubility compared with curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

The Structure-Activity Relationship of Substituted Phenethylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted phenethylamines, a class of compounds with significant pharmacological interest due to their diverse effects on the central nervous system. The primary focus of this document is their interaction with serotonin receptors, particularly the 5-HT₂A receptor, a key target for psychedelic and antipsychotic drugs. This guide details the quantitative effects of structural modifications on receptor affinity and functional activity, provides comprehensive experimental protocols for their evaluation, and illustrates the key signaling pathways involved.

Quantitative Structure-Activity Relationship Data

The pharmacological profile of substituted phenethylamines is exquisitely sensitive to structural modifications. Alterations to the phenyl ring, the ethylamine side chain, and the terminal amine all contribute to significant changes in receptor binding affinity (Ki) and functional potency (EC₅₀). The following tables summarize key quantitative data for a range of substituted phenethylamines at the human 5-HT₂A receptor.

Table 1: 5-HT₂A Receptor Binding Affinities (Ki) of Substituted Phenethylamines

| Compound | 4-Position Substitution | N-Substitution | Ki (nM) |

| 2C-H | -H | -H | 16 |

| 2C-D | -CH₃ | -H | ~40 |

| 2C-E | -CH₂CH₃ | -H | ~40 |

| 2C-I | -I | -H | ~19 |

| 2C-B | -Br | -H | ~10.84 |

| 2C-C | -Cl | -H | ~10.84 |

| 25H-NBOMe | -H | 2-methoxybenzyl | 4.3 |

| 25B-NBOMe | -Br | 2-methoxybenzyl | 0.29 |

| 25C-NBOMe | -Cl | 2-methoxybenzyl | 0.817 |

| 25I-NBOMe | -I | 2-methoxybenzyl | 0.13 |

| 25D-NBOMe | -CH₃ | 2-methoxybenzyl | 0.23 |

| 25E-NBOMe | -CH₂CH₃ | 2-methoxybenzyl | 0.16 |

| 25N-NBOMe | -NO₂ | 2-methoxybenzyl | 0.49 |

Table 2: 5-HT₂A Receptor Functional Potencies (EC₅₀) of Substituted Phenethylamines (Inositol Phosphate Assay)

| Compound | 4-Position Substitution | N-Substitution | EC₅₀ (nM) |

| 5-HT | - | - | ~40 |

| 25H-NBOMe | -H | 2-methoxybenzyl | 13.8 |

| 25B-NBOMe | -Br | 2-methoxybenzyl | 1.0 |

| 25C-NBOMe | -Cl | 2-methoxybenzyl | 0.9 |

| 25I-NBOMe | -I | 2-methoxybenzyl | 0.51 |

| 25D-NBOMe | -CH₃ | 2-methoxybenzyl | 0.61 |

| 25E-NBOMe | -CH₂CH₃ | 2-methoxybenzyl | 0.52 |

| 25N-NBOMe | -NO₂ | 2-methoxybenzyl | 1.5 |

| DOM | 4-CH₃, α-CH₃ | -H | 21.9 |

Experimental Protocols

The characterization of substituted phenethylamines relies on a variety of in vitro assays to determine their binding affinity and functional activity at specific receptor targets. The following are detailed methodologies for key experiments.

General Synthesis of 2,5-Dimethoxy-4-Substituted Phenethylamines

A common route for the synthesis of 2,5-dimethoxy-4-substituted phenethylamines involves the following steps[1][2][3][4]:

-

Friedel-Crafts Acylation: 1,4-dimethoxybenzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield α-chloro-2,5-dimethoxyacetophenone.

-

Amination: The α-chloro-2,5-dimethoxyacetophenone is then reacted with an amine, such as ammonia or a primary amine, to introduce the amino group, forming an α-amino-2,5-dimethoxyacetophenone.

-

Reduction: The ketone is reduced to a hydroxyl group, and the α-amino ketone is subsequently reduced to the corresponding phenethylamine. A common reducing agent for this step is lithium aluminum hydride (LiAlH₄).

-

N-Alkylation (for N-substituted derivatives): For the synthesis of N-benzyl derivatives (NBOMes), the primary phenethylamine is reacted with a substituted benzaldehyde, followed by reduction of the resulting imine, typically with sodium borohydride.

Radioligand Competition Binding Assay for 5-HT₂A Receptor Affinity

This assay determines the affinity (Ki) of a test compound for the 5-HT₂A receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK-293 cells stably expressing the human 5-HT₂A receptor.

-

Radioligand: [³H]Ketanserin or [¹²⁵I]DOI.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Mianserin or another suitable antagonist.

-

Test compounds.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the 5-HT₂A receptor to confluency.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Assay Setup (in triplicate):

-

Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and cell membrane preparation to the wells.

-

Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and cell membrane preparation to the wells.

-

Competition Binding: Add assay buffer, radioligand, serially diluted test compound, and cell membrane preparation to the wells.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) by non-linear regression analysis of the competition curve.

-